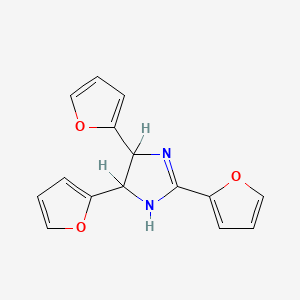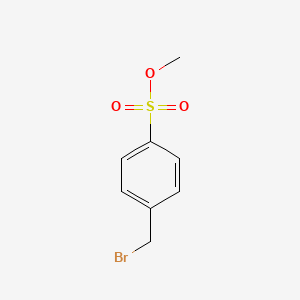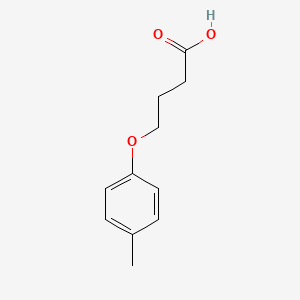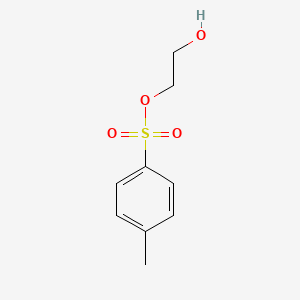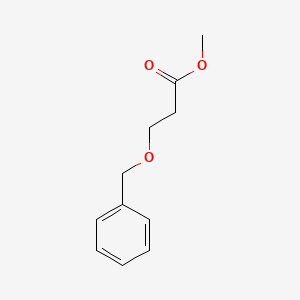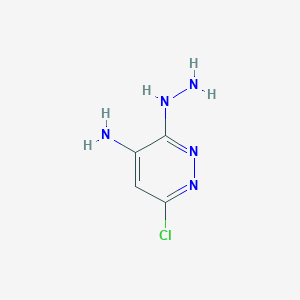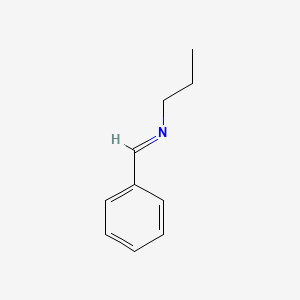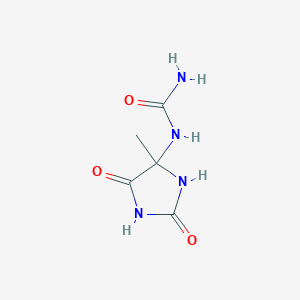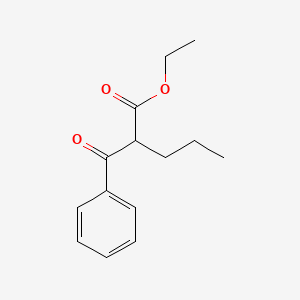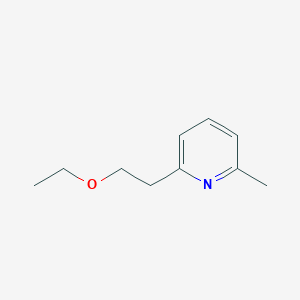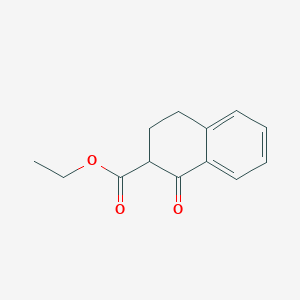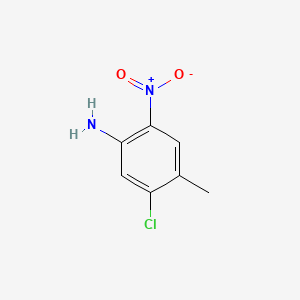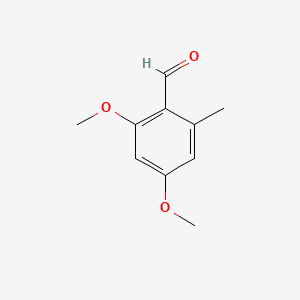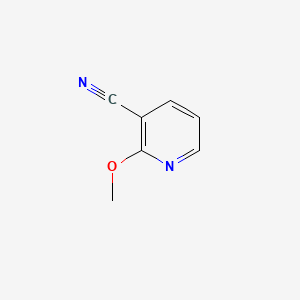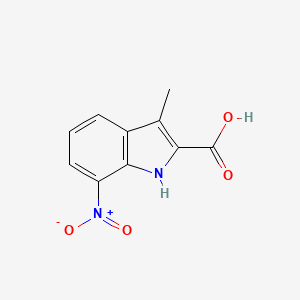
3-Methyl-7-nitro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is represented by the formula C10H8N2O4 . More detailed structural information or 3D models were not found in the available resources.Physical And Chemical Properties Analysis
“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with a molecular weight of 220.18 . More specific physical and chemical properties such as solubility, melting point, etc., were not found in the available resources.Scientific Research Applications
Nitration and Oxidative Dimerisation
- Nitration and Oxidative Dimerisation: A study explored the nitration and oxidative dimerisation of 3-substituted-4,6-dimethoxyindoles, which are structurally related to 3-Methyl-7-nitro-1H-indole-2-carboxylic acid. The research found that compounds bearing electron-withdrawing groups could be nitrated to yield 7-nitro and 2-nitro indoles. This process illustrates the reactivity of such compounds towards electrophilic substitution and their potential for further functionalization in synthetic chemistry (Keawin, Rajviroongit, & Black, 2005).
Synthesis and Characterization
- Aqueous Solution Chemistry of Carcinogen Models: Research on N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues, related to the structure of interest, delves into their synthesis and the chemistry in aqueous solutions. These studies are crucial for understanding the stability and reactivity of nitro-indole derivatives in biological contexts, offering insights into their potential toxicological properties and mechanisms of action in carcinogenesis (Rajagopal, Brooks, Nguyen, & Novak, 2003).
Crystal Structure Analysis
- Crystal Structure Insights: The crystal structure of compounds structurally akin to 3-Methyl-7-nitro-1H-indole-2-carboxylic acid, such as the dihydrate form of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, offers valuable information on molecular conformation, hydrogen bonding, and the three-dimensional arrangement of molecules. Such analyses are fundamental for the design of molecules with desired physical and chemical properties (Wu, Liu, & Ng, 2005).
Photorelease Mechanisms
- Photorelease of Carboxylic Acids: Investigations into the mechanisms of photorelease for carboxylic acids from 1-acyl-7-nitroindolines, which share structural motifs with the compound of interest, reveal complex photophysical behaviors. These studies are instrumental in developing photoresponsive materials and in the understanding of light-induced molecular transformations, with implications for controlled release technologies in pharmaceuticals and materials science (Morrison, Wan, Corrie, & Papageorgiou, 2002).
Future Directions
properties
IUPAC Name |
3-methyl-7-nitro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-6-3-2-4-7(12(15)16)9(6)11-8(5)10(13)14/h2-4,11H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTOUTBAWYYGQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

